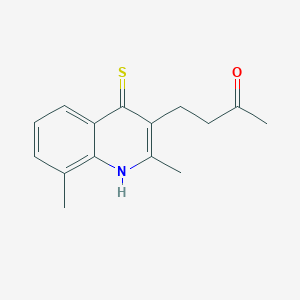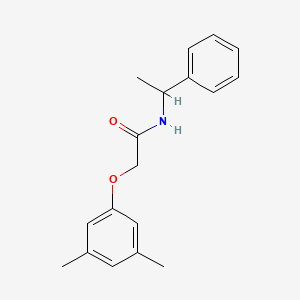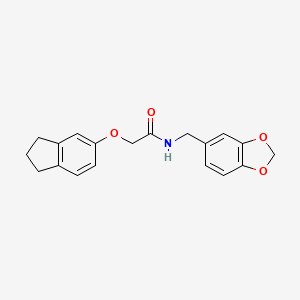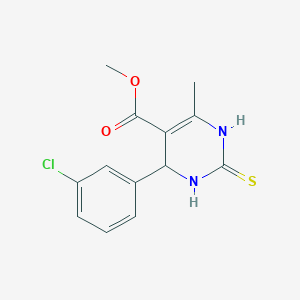![molecular formula C23H23NOS B4889866 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide, also known as BML-210, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has also been found to inhibit the activity of IKKβ, a key regulator of NF-κB signaling.
Biochemical and physiological effects:
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and ROS, which are involved in the pathogenesis of many diseases. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to induce apoptosis in cancer cells, which may have therapeutic implications. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has also been found to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological effects. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to be relatively non-toxic, which makes it a promising candidate for therapeutic applications. However, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has some limitations for lab experiments. It has been found to have low solubility in water, which may limit its use in certain experimental settings. Additionally, more studies are needed to determine the optimal dosage and administration of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide for therapeutic applications.
Future Directions
For the study of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide include investigating its therapeutic potential for the treatment of inflammatory diseases, determining the optimal dosage and administration, and developing more effective analogs of the compound.
Synthesis Methods
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide can be synthesized through a multistep process involving the reaction of 2-ethylbenzoic acid with thionyl chloride, followed by the reaction with benzyl mercaptan to form 2-ethylbenzyl mercaptan. The final step involves the reaction of 2-ethylbenzyl mercaptan with 4-chlorobenzoyl chloride to form 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide.
Scientific Research Applications
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the production of reactive oxygen species (ROS) in cells. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
4-(benzylsulfanylmethyl)-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-2-20-10-6-7-11-22(20)24-23(25)21-14-12-19(13-15-21)17-26-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAUVMXBZGDTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(benzylsulfanyl)methyl]-N-(2-ethylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)


![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)
![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)




![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
